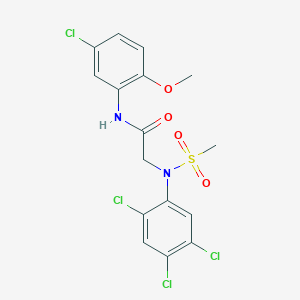![molecular formula C23H23N3O3S B4187689 N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4187689.png)
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
Vue d'ensemble
Description
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, also known as N-phenylbenzenesulfonamide (NPS), is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. The compound was first synthesized in the 1950s, and since then, it has been extensively studied for its potential applications in medicine and other fields.
Mécanisme D'action
The exact mechanism of action of NPS is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. NPS has been shown to bind to the sigma-1 receptor, which is involved in the regulation of ion channels and other cellular processes. It has also been found to affect the activity of GABA and glutamate receptors, which are important for the regulation of neuronal excitability.
Biochemical and physiological effects:
NPS has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of ion channels and receptors, and the activation of certain signaling pathways. It has been found to have antipsychotic, anxiolytic, and antidepressant properties, and to affect the function of various organs and tissues in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPS in lab experiments is its well-established pharmacological profile and its ability to modulate various neurotransmitter systems. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are many potential future directions for research on NPS, including the development of new drugs based on its structure and pharmacological profile, the investigation of its effects on other neurotransmitter systems and signaling pathways, and the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of NPS and its potential side effects and toxicity.
Applications De Recherche Scientifique
NPS has been used in a wide range of scientific research applications, including pharmacology, neuroscience, and biochemistry. It has been found to have various effects on the central nervous system, including antipsychotic, anxiolytic, and antidepressant properties. NPS has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect the function of ion channels and receptors.
Propriétés
IUPAC Name |
N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26-17-15-25(16-18-26)19-9-3-1-4-10-19)21-13-7-8-14-22(21)24-30(28,29)20-11-5-2-6-12-20/h1-14,24H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMLDFSWHRMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4187614.png)

![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4187627.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4187632.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4187638.png)

![(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid](/img/structure/B4187656.png)
![N-(4-acetylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4187657.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1-ethyl-1H-indole](/img/structure/B4187662.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4187669.png)
![N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4187684.png)


![4-[4-propyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4187724.png)